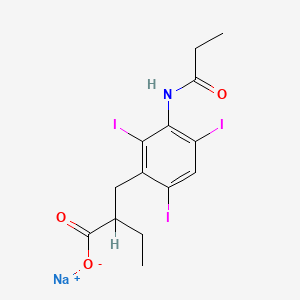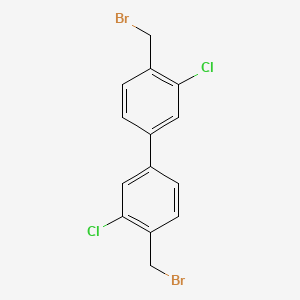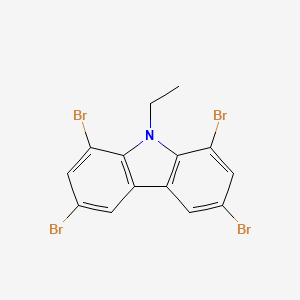
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole is a brominated derivative of carbazole, a tricyclic aromatic compound. This compound is characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8, and an ethyl group at position 9 of the carbazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole can be synthesized through the bromination of 9-ethyl-9H-carbazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 60°C for 24 hours. The reaction mixture is then poured into water with ice to precipitate the product, which is subsequently filtered and crystallized from a mixture of isopropanol and DMF .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the carbazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carbazole-quinones or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced carbazole derivatives
Wissenschaftliche Forschungsanwendungen
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole involves its interaction with molecular targets and pathways. In optoelectronic applications, the compound’s photophysical properties enable it to absorb and emit light efficiently. In medicinal chemistry, its brominated structure may facilitate interactions with biological targets, potentially leading to cytotoxic effects against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6-Tribromo-9-ethyl-9H-carbazole: This compound has three bromine atoms instead of four and exhibits similar but slightly different chemical properties.
9-Ethyl-9H-carbazole: The non-brominated parent compound, which lacks the enhanced reactivity and unique properties imparted by the bromine atoms.
Uniqueness
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in optoelectronic applications and as a precursor for further functionalization in synthetic chemistry .
Eigenschaften
CAS-Nummer |
66294-03-9 |
|---|---|
Molekularformel |
C14H9Br4N |
Molekulargewicht |
510.8 g/mol |
IUPAC-Name |
1,3,6,8-tetrabromo-9-ethylcarbazole |
InChI |
InChI=1S/C14H9Br4N/c1-2-19-13-9(3-7(15)5-11(13)17)10-4-8(16)6-12(18)14(10)19/h3-6H,2H2,1H3 |
InChI-Schlüssel |
AADOXSWFWWSLHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
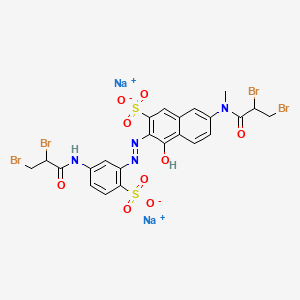
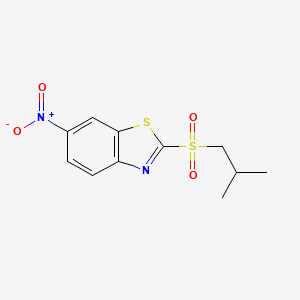
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
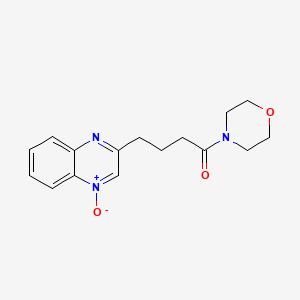
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
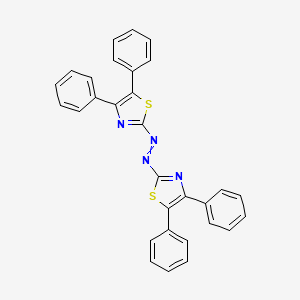
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
